7H-pyrimido[4,5-d]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-pyrimido[4,5-d]azepine is a heterocyclic compound that belongs to the class of seven-membered nitrogen-containing ringsThe structure of this compound consists of a fused pyrimidine and azepine ring, which imparts unique chemical and biological properties .
Vorbereitungsmethoden
The synthesis of 7H-pyrimido[4,5-d]azepine can be achieved through various synthetic routes. One common method involves the cyclization of o-aminopyrimidine aldehydes or ketones. These precursors undergo hetero-annulation reactions to form the fused pyrimidine ring system . Another approach involves the oxidative coupling of N-uracil amidines and methylarenes under metal-free conditions, mediated by tert-butyl hydroperoxide (TBHP) . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
7H-pyrimido[4,5-d]azepine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling can yield tetrasubstituted pyrimido[4,5-d]pyrimidines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, as a 5-hydroxytryptamine 2C receptor agonist, it binds to the receptor and modulates its activity, leading to downstream effects on cellular signaling pathways . The compound’s structure allows it to fit into the receptor’s binding site, facilitating its agonistic activity.
Vergleich Mit ähnlichen Verbindungen
7H-pyrimido[4,5-d]azepine can be compared with other similar compounds, such as pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]azepines. These compounds share a similar fused ring system but differ in the specific heteroatoms and ring sizes. The unique structure of this compound imparts distinct chemical and biological properties, making it a valuable scaffold for drug design .
Similar Compounds
- Pyrrolo[2,3-d]pyrimidines
- Pyrazolo[3,4-d]azepines
- Pyrimido[4,5-b]azepines
Eigenschaften
CAS-Nummer |
42394-36-5 |
---|---|
Molekularformel |
C8H7N3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
7H-pyrimido[4,5-d]azepine |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-8-7(1)5-10-6-11-8/h1-6,9H |
InChI-Schlüssel |
SEFYFAHQQLNRGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=CC2=NC=NC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.